molecular formula C13H15N3O2 B8574847 Urea, N-(2,6-dimethylphenyl)-N'-(5-methyl-3-isoxazolyl)- CAS No. 130403-16-6

Urea, N-(2,6-dimethylphenyl)-N'-(5-methyl-3-isoxazolyl)-

Cat. No. B8574847
Key on ui cas rn: 130403-16-6
M. Wt: 245.28 g/mol
InChI Key: HUODFDFUGXYPJO-UHFFFAOYSA-N
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Patent
US05059614

Procedure details

7 g (0.04 mole) of the preceding isocyanate, 4 g (0.04 mole) of 3-amino 5-methyl isoxazole are heated at reflux for 16 h in a toluene THF mixture (100--100 ml). The precipitate formed is filtered off, the solution is concentrated. The crystals are recrystallized from an ethanol-water mixture. M.p.=200° Yield 64%.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
0 (± 100) mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[NH2:4][C:5]1[CH:9]=[C:8]([CH3:10])[O:7][N:6]=1.[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:18]1COCC1>>[CH3:17][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:18])[C:12]=1[NH:1][C:2]([NH:4][C:5]1[CH:9]=[C:8]([CH3:10])[O:7][N:6]=1)=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
4 g
Type
reactant
Smiles
NC1=NOC(=C1)C
Step Two
Name
toluene THF
Quantity
0 (± 100) mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
CUSTOM
Type
CUSTOM
Details
The crystals are recrystallized from an ethanol-water mixture

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1)C)NC(=O)NC1=NOC(=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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